STF-118804

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Experimental Procedures

The methods of application or experimental procedures involving STF-118804 typically include the following steps:

- In Vitro Effects: In Vivo Efficacy: Other Applications:

STF-118804 is a potent inhibitor of nicotinamide phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide. By inhibiting this enzyme, STF-118804 disrupts the synthesis of nicotinamide adenine dinucleotide, leading to a decrease in cellular NAD levels. This compound has been studied primarily for its effects on cancer cells, particularly in the context of metabolic regulation and apoptosis induction.

- There is currently no scientific literature describing a specific mechanism of action for this compound.

- No safety data on flammability, reactivity, or toxicity is currently available.

Citation

The primary chemical reaction involving STF-118804 is its inhibition of nicotinamide phosphoribosyltransferase. This inhibition prevents the conversion of nicotinamide to nicotinamide mononucleotide, subsequently affecting the synthesis of nicotinamide adenine dinucleotide. The compound's action can lead to metabolic collapse in cells by reducing NAD levels, which is critical for various cellular processes including energy metabolism and redox reactions .

STF-118804 exhibits significant biological activity, particularly in cancer research. It has been shown to reduce cell viability in various cancer cell lines, including pancreatic ductal adenocarcinoma and acute lymphoblastic leukemia. The compound induces apoptosis without causing cell cycle arrest and activates AMP-activated protein kinase while inhibiting the mechanistic target of rapamycin pathway. This dual action contributes to its potential as an anti-cancer agent by promoting metabolic collapse in tumor cells .

The synthesis of STF-118804 involves several chemical steps that typically include the construction of a benzamide core structure followed by functionalization to achieve the desired inhibitory properties against nicotinamide phosphoribosyltransferase. Specific synthetic routes have not been detailed in the available literature, but similar compounds often utilize high-throughput screening methods to identify effective synthetic pathways .

STF-118804 is primarily explored for its applications in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth. It has shown effectiveness against various cancer types, making it a candidate for further development as an anti-cancer drug. Additionally, its role in metabolic studies highlights its potential use in understanding cellular metabolism and energy regulation .

Studies have indicated that STF-118804 interacts with multiple metabolic pathways within cells. It has been observed to decrease glucose uptake and lactate excretion, leading to a reduction in ATP levels. These interactions are crucial for understanding how STF-118804 can manipulate cellular metabolism and contribute to therapeutic strategies against cancer . Furthermore, exogenous supplementation with nicotinamide mononucleotide has been shown to block the effects of STF-118804 on cell viability, indicating a direct link between NAD metabolism and the compound's biological effects .

Several compounds share structural or functional similarities with STF-118804, particularly those that also inhibit nicotinamide phosphoribosyltransferase or affect NAD metabolism:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| FK866 | Inhibits nicotinamide phosphoribosyltransferase | First-in-class NAMPT inhibitor |

| GMX1778 | Inhibits NAD+ biosynthesis | Targets tumors deficient in nicotinamide adenine dinucleotide |

| KPT-9274 | Inhibits nuclear export protein | Dual action on tumor suppression |

STF-118804 is unique due to its specific potency against certain cancer cell lines and its ability to induce apoptosis without affecting cell cycle progression, distinguishing it from other inhibitors that may have broader or different mechanisms of action .

IUPAC Nomenclature and Molecular Formula

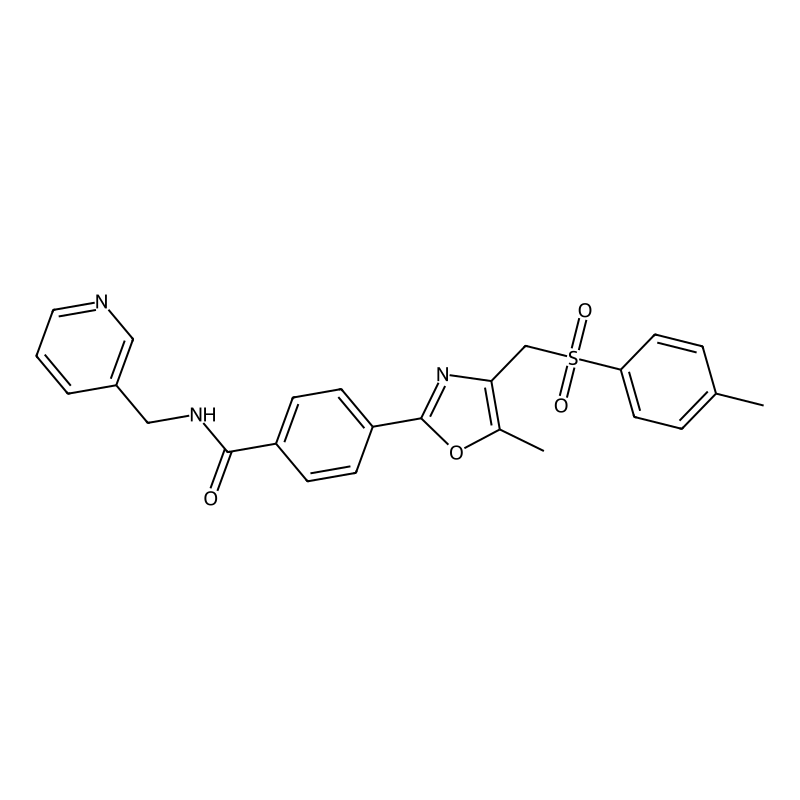

The systematic IUPAC name for STF-118804 is 4-[5-methyl-4-[[(4-methylphenyl)sulfonyl]methyl]-2-oxazolyl]-N-(3-pyridinylmethyl)benzamide. Its molecular formula is C₂₅H₂₃N₃O₄S, with a molecular weight of 461.53 g/mol. The structure integrates a benzamide core linked to an oxazolyl ring substituted with a sulfonylmethyl group and a pyridinylmethyl side chain, which collectively enable selective binding to NAMPT’s active site.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of STF-118804 is characterized by a planar benzamide moiety and a rigid oxazolyl-sulfonylmethyl group, which stabilizes interactions within NAMPT’s hydrophobic tunnel. Key structural features include:

- SMILES Notation:

O=C(C1=CC=C(C2=NC(CS(=O)(C3=CC=C(C)C=C3)=O)=C(C)O2)C=C1)NCC4=CN=CC=C4 - InChI Key:

DLFCEZOMHBPDGI-UHFFFAOYSA-N

Computational modeling suggests that the sulfonyl group forms hydrogen bonds with NAMPT residues, while the pyridinylmethyl side chain enhances solubility and target affinity.

Physicochemical Properties

STF-118804 exhibits the following physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 461.53 g/mol | |

| Solubility | 20 mg/mL in DMSO | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | -20°C |

Its low aqueous solubility necessitates dimethyl sulfoxide (DMSO) for in vitro applications, while stability at -20°C ensures long-term viability.

Discovery and Development History

Rationale for Targeting NAMPT in Oncological Research

NAMPT catalyzes the rate-limiting step in the NAD⁺ salvage pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). Cancer cells, which exhibit elevated NAD⁺ demands due to hyperactive metabolic pathways, are particularly vulnerable to NAMPT inhibition. Depleting NAD⁺ disrupts glycolysis, mitochondrial respiration, and DNA repair mechanisms, leading to selective cytotoxicity in malignant cells. STF-118804 was designed to exploit this metabolic dependency, demonstrating nanomolar efficacy in preclinical models.

Synthetic Origins and Optimization Timeline

STF-118804 emerged from a high-throughput phenotypic screen coupled with functional genomic validation. Initial hits were optimized for potency and selectivity, culminating in a compound with an IC₅₀ <10 nM in B-cell acute lymphoblastic leukemia (B-ALL) cell lines. Key milestones include:

- 2013: Identification via shRNA screening confirming NAMPT as the primary target.

- 2017: Demonstration of in vivo efficacy in pancreatic cancer xenografts.

- 2019: Validation in glioma models with NAPRT-deficient mutations.

Structural modifications focused on enhancing metabolic stability and reducing off-target effects, yielding a molecule with >100-fold selectivity over related enzymes.

NAMPT Enzyme Biology

Role in NAD⁺ Salvage Pathway

NAMPT is essential for recycling nicotinamide into NMN, which is subsequently converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferase (NMNAT). In cancer cells, this pathway supplies >85% of cellular NAD⁺, making it indispensable for survival. STF-118804 competitively inhibits NAMPT, reducing NAD⁺ levels by >90% within 24 hours and triggering ATP depletion and apoptosis.

Structural Basis of NAMPT Catalytic Activity

NAMPT functions as a dimer, with each subunit containing a substrate-binding pocket and a catalytic site. STF-118804 binds to the hydrophobic tunnel adjacent to the active site, displacing nicotinamide and preventing NMN synthesis. Mutations such as G217R or H191R confer resistance by sterically hindering inhibitor access without affecting enzymatic activity. Crystallographic studies reveal that the oxazolyl-sulfonylmethyl group of STF-118804 mimics the transition state of the NAMPT reaction, ensuring high-affinity binding.

In Vitro Antineoplastic Activity

STF-118804 demonstrated potent antineoplastic activity across multiple cancer types, with particularly pronounced efficacy in hematologic malignancies and specific solid tumor models. The compound exhibits high specificity for nicotinamide phosphoribosyltransferase inhibition, resulting in nicotinamide adenine dinucleotide depletion and subsequent metabolic collapse in susceptible cancer cells [1] [2] [3].

Dose-Response Relationships in Hematologic Malignancies

Hematologic malignancies demonstrated exceptional sensitivity to STF-118804, with inhibitory concentration fifty values consistently in the low nanomolar range. B-cell acute lymphoblastic leukemia cell lines exhibited the most pronounced responses, particularly those harboring Mixed Lineage Leukemia rearrangements [3] [4].

| Cell Line | Malignancy Type | IC50 (nM) | 95% Confidence Interval |

|---|---|---|---|

| SEM | B-ALL (MLL+) | 2.7 | 2.3-3.2 |

| KP-Y-RL | B-ALL (MLL+) | 2.6 | 1.9-3.4 |

| MV411 | B-ALL | 6.0 | 5.2-7.0 |

| Nalm6 | B-ALL | 8.8 | 8.0-9.8 |

| 697 | B-ALL | 8.6 | 7.5-9.8 |

| Hal01 | B-ALL | 9.2 | 8.1-10.5 |

The dose-response relationships revealed distinct sensitivity patterns, with Mixed Lineage Leukemia-rearranged cell lines SEM and KP-Y-RL demonstrating the highest sensitivity. Resistant cell lines REH and SUP-B15 exhibited inhibitory concentration fifty values exceeding 10,000 nanomolar, indicating a therapeutic window of greater than 1,000-fold between sensitive and resistant hematologic malignancies [3] [4].

Primary patient samples from pediatric acute lymphoblastic leukemia cases confirmed the in vitro findings, with inhibitory concentration fifty values ranging from 3.1 to 32.3 nanomolar across five patient samples. MLL-AF4 rearranged samples demonstrated consistent sensitivity, with three of four samples exhibiting inhibitory concentration fifty values below 15 nanomolar [3] [4].

Pancreatic Ductal Adenocarcinoma Models

STF-118804 exhibited significant cytotoxic activity against pancreatic ductal adenocarcinoma cell lines, though with variable sensitivity profiles. The compound induced dose-dependent decreases in cell viability across four tested pancreatic ductal adenocarcinoma lines: Panc-1, PaTu8988t, SU86.86, and Panc04.03 [5] [6] [7].

Panc-1 and PaTu8988t cells demonstrated enhanced sensitivity compared to SU86.86 and Panc04.03 lines, with inhibitory concentration fifty values in the low nanomolar range. The differential sensitivity correlated with baseline nicotinamide phosphoribosyltransferase expression levels, where cells with lower endogenous enzyme expression exhibited greater susceptibility to inhibition [5] [7].

STF-118804 treatment resulted in comprehensive metabolic disruption in pancreatic ductal adenocarcinoma models. Concentration-dependent reductions in nicotinamide adenine dinucleotide levels were observed across all tested cell lines, with SU86.86 requiring higher concentrations for equivalent nicotinamide adenine dinucleotide depletion compared to more sensitive lines [5] [7].

The compound significantly impacted glycolytic metabolism, reducing glucose uptake and lactate excretion in all tested pancreatic ductal adenocarcinoma cell lines. Adenosine triphosphate levels decreased in a concentration-dependent manner, indicating successful metabolic collapse. These effects culminated in the reversal of the Warburg effect-like phenotype characteristic of pancreatic cancer cells [5] [7].

Neuroblastoma Cell Line Sensitivity

Neuroblastoma cell lines demonstrated remarkable sensitivity to STF-118804, particularly those with N-MYC amplification. The Kelly and NH-6 neuroblastoma cell lines exhibited inhibitory concentration fifty values ranging from 0.9 to 30 nanomolar, positioning them among the most sensitive cancer models tested [8] [9] [10].

| Cell Line | N-MYC Status | IC50 Range | Metabolic Response |

|---|---|---|---|

| Kelly | N-MYC amplified | 0.9-5 nM | Marked ATP/NAD+ depletion |

| NH-6 | Not specified | 0.9-30 nM | 20-50% ATP reduction |

| CHP-126 | N-MYC amplified | 19 nM | Not specified |

The neuroblastoma cell sensitivity to STF-118804 correlated with specific metabolic dependencies. Kelly and NH-6 cells demonstrated preferential reliance on mitochondrial respiration for adenosine triphosphate production, making them particularly vulnerable to nicotinamide adenine dinucleotide depletion. In contrast, resistant cell lines exhibited more balanced utilization of both mitochondrial respiration and glycolysis for energy production [10] [11].

STF-118804 treatment in neuroblastoma models resulted in significant reductions in adenosine triphosphate and nicotinamide adenine dinucleotide levels within 48 hours of exposure. The Kelly cell line showed marked decreases in both parameters when treated with 10 nanomolar STF-118804, while similar effects were observed in NCI-H82 cells at 30 nanomolar concentrations [10] [11].

The compound effectively induced apoptosis in neuroblastoma cell lines, as evidenced by increased annexin V-positive cells following treatment. Additionally, STF-118804 demonstrated the ability to reduce neuroblastoma stem cell neurosphere formation, suggesting activity against cancer stem cell populations [8] [9].

In Vivo Xenotransplant Models

STF-118804 demonstrated substantial efficacy in multiple xenotransplant models, with particular success in orthotopic transplantation studies. The compound exhibited favorable pharmacokinetic properties and significant antitumor activity across different cancer types while maintaining acceptable tolerability profiles [3] [7] [4].

Orthotopic Leukemia Survival Outcomes

The orthotopic xenotransplant model of high-risk acute lymphoblastic leukemia provided compelling evidence for STF-118804 efficacy. Sublethally irradiated NSG mice transplanted with MV411 cells expressing firefly luciferase demonstrated remarkable survival benefits following STF-118804 treatment [3] [4].

Mice treated with STF-118804 at 25 milligrams per kilogram twice daily for 20 consecutive days survived an average of 34 days longer than vehicle-treated controls. This represents a substantial improvement in overall survival for this aggressive leukemia model [3] [4].

Bioluminescence imaging revealed progressive tumor regression during the 20-day treatment period, followed by sustained disease suppression. Importantly, tumor regrowth was not apparent in individual animals until at least 18 days after treatment discontinuation, suggesting durable antitumor effects extending beyond the active treatment period [3] [4].

The pharmacokinetic profile of STF-118804 in the mouse model demonstrated rapid clearance, with plasma levels peaking within 10 minutes of administration and becoming undetectable after 16 hours when dosed at 15 milligrams per kilogram intravenously. Despite this rapid clearance, subcutaneous dosing twice daily with a 5.5-hour interval maintained target plasma concentrations of 100 nanomolar for 22 hours [3] [4].

Most significantly, STF-118804 demonstrated exceptional activity against leukemia-initiating cells. Secondary transplantation studies revealed an approximately 8-fold reduction in leukemia-initiating cell frequency in STF-118804-treated mice compared to vehicle controls. Bone marrow from treated mice also formed significantly fewer colonies in semi-solid media supporting human cell growth, confirming the compound's ability to target the stem cell compartment [3] [4].

Solid Tumor Regression in Pancreatic Models

The orthotopic pancreatic ductal adenocarcinoma xenograft model demonstrated STF-118804 efficacy in solid tumor settings. Panc-1 cells expressing green fluorescent protein-luciferase were orthotopically implanted into mouse pancreata, and treatment was initiated three weeks post-implantation [5] [7].

Both STF-118804 and the comparator compound FK866 significantly reduced tumor burden after 21 days of treatment at 25 milligrams per kilogram twice daily. The efficacy was demonstrated through multiple measures, including reduced bioluminescence signal, decreased tumor weight, and smaller tumor dimensions at the study endpoint [5] [7].

Pharmacodynamic confirmation of target engagement was achieved through measurement of nicotinamide adenine dinucleotide levels in excised tumors. STF-118804 treatment resulted in significant depletion of tumor nicotinamide adenine dinucleotide levels, confirming effective nicotinamide phosphoribosyltransferase inhibition in the in vivo setting [5] [7].

The compound was well-tolerated throughout the treatment period, with mice maintaining stable body weights and showing no signs of significant toxicity during either the active treatment phase or the subsequent remission period. This favorable tolerability profile supports the therapeutic potential of STF-118804 in pancreatic cancer [5] [7].

Neuroblastoma xenograft studies using the NB1691 model confirmed STF-118804 activity in this indication. The compound successfully blocked tumor growth in vivo, complementing the robust in vitro activity observed in neuroblastoma cell lines [8] [9].

Combination Therapy Synergies

STF-118804 demonstrated significant potential for combination therapy approaches, exhibiting additive or synergistic effects with multiple classes of anticancer agents. These combinations offer opportunities to enhance therapeutic efficacy while potentially reducing individual drug dosing requirements [5] [7] [12] [13].

Chemotherapeutic Agent Potentiation

The combination of STF-118804 with standard chemotherapeutic agents showed pronounced additive effects in pancreatic ductal adenocarcinoma models. Three major chemotherapeutic agents were evaluated in combination with 6.25 nanomolar STF-118804 across multiple pancreatic cancer cell lines [5] [7] [12].

| Combination | STF-118804 Dose | Partner Agent Dose | Effect | Cell Lines |

|---|---|---|---|---|

| STF-118804 + Gemcitabine | 6.25 nM | 5 nM | Significant additive effect | Panc-1, PaTu8988t, SU86.86 |

| STF-118804 + Paclitaxel | 6.25 nM | 5 nM | Increased sensitivity | Panc-1, PaTu8988t, SU86.86 |

| STF-118804 + Etoposide | 6.25 nM | 300 nM | Increased sensitivity | Panc-1, PaTu8988t, SU86.86 |

The combination with gemcitabine proved particularly significant given gemcitabine's central role in pancreatic ductal adenocarcinoma treatment. The additive effect was consistent across all tested cell lines, including the less sensitive SU86.86 line, suggesting broad applicability of this combination approach [5] [7].

The mechanistic rationale for chemotherapeutic potentiation relates to STF-118804's ability to induce metabolic collapse and compromise cellular stress responses. By depleting nicotinamide adenine dinucleotide and adenosine triphosphate, STF-118804 may sensitize cancer cells to DNA-damaging agents and other cytotoxic therapies [5] [7].

Targeted Therapy Interactions

STF-118804 exhibited synergistic interactions with targeted therapy agents, particularly histone deacetylase inhibitors in neuroendocrine neoplasm models. The combination approach demonstrated marked activity even when both agents were used at sub-lethal concentrations [14] [10].

In neuroblastoma and small cell lung cancer models, the combination of STF-118804 with romidepsin, a histone deacetylase inhibitor, showed clear synergy. NH-6, NCI-H82, and Kelly cells exposed to romidepsin for 6 hours followed by increasing concentrations of STF-118804 for 48 hours demonstrated enhanced cytotoxicity compared to either agent alone [14] [10].

The synergistic mechanism involves dual metabolic disruption. Histone deacetylase inhibition reduces basal oxygen consumption rate and acetyl-coenzyme A levels, while STF-118804 depletes nicotinamide adenine dinucleotide and disrupts tricarboxylic acid cycle function. This dual mechanism creates enhanced metabolic stress leading to increased cell death [14] [10].

Yes-Associated Protein 1 emerged as a key resistance factor in neuroendocrine models. Cell lines with lower Yes-Associated Protein 1 expression demonstrated greater sensitivity to STF-118804. The combination of STF-118804 with agents that reduce Yes-Associated Protein 1 expression, including histone deacetylase inhibitors, enhanced antitumor activity in previously resistant cell lines [10].

The metabolic vulnerability approach represented by STF-118804 combinations offers particular promise in neuroendocrine neoplasms, where cells demonstrate preferential dependence on oxidative phosphorylation for energy production. The combination strategy may allow for reduced dosing of individual agents while maintaining or enhancing therapeutic efficacy [14] [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

NAD as a genotype-specific drug target

Szu-Chieh Mei, Charles BrennerPMID: 24267273 DOI: 10.1016/j.chembiol.2013.11.001

Abstract

Using high-throughput chemical and genetic screening, Matheny and colleagues (in this issue of Chemistry & Biology) identified STF-118804, an inhibitor of nicotinamide phosphoribosyltransferase, as a cell type-specific inhibitor of mixed-lineage leukemia with MLL chromosomal rearrangements. The approach was powerful, as is the potential for NAD as a specific cancer target.Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens

Christina J Matheny, Michael C Wei, Michael C Bassik, Alicia J Donnelly, Martin Kampmann, Masayuki Iwasaki, Obdulio Piloto, David E Solow-Cordero, Donna M Bouley, Rachel Rau, Patrick Brown, Michael T McManus, Jonathan S Weissman, Michael L ClearyPMID: 24183972 DOI: 10.1016/j.chembiol.2013.09.014